3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole
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Overview
Description
3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. . The process conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole has several scientific research applications:
Pharmaceuticals: It can be used as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be utilized in the development of new pesticides or herbicides with improved efficacy and selectivity.
Material Science: It can be incorporated into materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
The uniqueness of 3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, while the difluoromethyl group enhances its stability and lipophilicity .
Properties
IUPAC Name |
3-(difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2/c1-4(2)13-5(3)6(11)7(12-13)8(9)10/h4,8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAHSSAPHWTVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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